molecular formula C18H15F2NO3S B2684529 6-fluoro-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one CAS No. 899214-20-1

6-fluoro-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one

Cat. No.: B2684529
CAS No.: 899214-20-1
M. Wt: 363.38
InChI Key: WUSKNZUTTHGGOW-UHFFFAOYSA-N
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Description

“6-fluoro-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one” is a chemical compound that belongs to the class of organic compounds known as quinolones and derivatives. These are compounds containing a quinolone moiety, which is a bicyclic compound made up of a benzene ring fused to a pyridine ring to form 2-quinolinone .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinolinone core, with a fluorine atom at the 6-position, a (4-fluorophenyl)sulfonyl group at the 3-position, and a propyl group at the 1-position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and lipophilicity .

Scientific Research Applications

Fluorescent Probes for Biological Detection

A novel two-photon fluorescent probe, designed for the detection of 1,4-dithiothreitol (DTT), employs a structure that includes a fluorophenyl sulfonyl unit. This probe, by leveraging the sulfoxide group reduction to emit strong fluorescence, highlights the compound's potential in biological imaging and detection applications. The probe's quick response and high selectivity make it suitable for one- and two-photon imaging in HepG2 cells, showcasing its low cytotoxicity and applicability in biological contexts (Sun et al., 2018).

Synthesis of Heterocyclic Compounds

Research into the synthesis of ring-fluorinated isoquinolines and quinolines has shown the effectiveness of intramolecular substitution of sulfonamide nitrogens for vinylic fluorines, leading to high-yield production of fluorinated derivatives. This process underscores the utility of such compounds in synthesizing diverse heterocyclic structures, pivotal in drug development and synthetic chemistry (Ichikawa et al., 2006).

Antimicrobial Activity

Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been synthesized and evaluated for their antimicrobial activity. The compounds showed significant activity against various bacterial and fungal strains, highlighting the potential of fluoroquinolone derivatives in developing new antimicrobial agents. Molecular docking studies further support their binding affinities and interactions with bacterial enzymes, suggesting a promising approach for designing effective antimicrobial drugs (Janakiramudu et al., 2017).

Fuel Cell Applications

A study on sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups synthesized using bis(4-fluorophenyl)sulfone demonstrates the relevance of fluorinated compounds in enhancing the properties of materials for fuel-cell applications. These copolymers exhibit high proton conductivity and mechanical properties, indicating their potential in improving the performance and durability of fuel cell membranes (Bae et al., 2009).

Photostability and Photochemical Behavior

The photochemistry of fluoroquinolones, such as ciprofloxacin, in aqueous solutions reveals insights into their photostability and reaction pathways upon irradiation. These studies help understand the stability and safety of fluoroquinolone-based drugs under different environmental conditions, contributing to the development of safer pharmaceuticals (Mella et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some quinolones are used as antibiotics and work by inhibiting bacterial DNA gyrase .

Safety and Hazards

Like all chemicals, this compound should be handled with care. The safety data sheet (SDS) for a similar compound, 4-Fluorophenol, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation, and it may be harmful to aquatic life with long-lasting effects .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

Properties

IUPAC Name

6-fluoro-3-(4-fluorophenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO3S/c1-2-9-21-11-17(18(22)15-10-13(20)5-8-16(15)21)25(23,24)14-6-3-12(19)4-7-14/h3-8,10-11H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSKNZUTTHGGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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